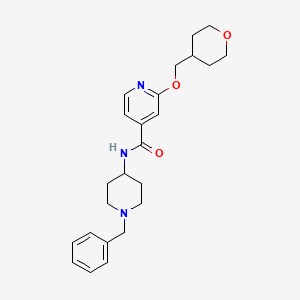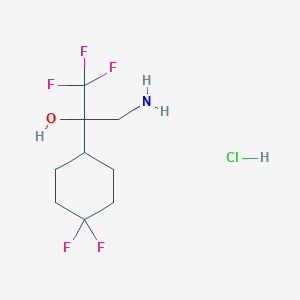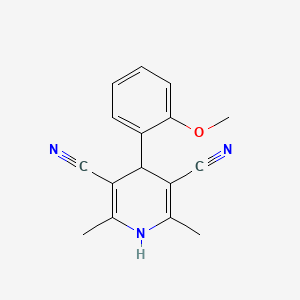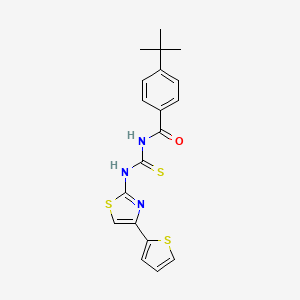![molecular formula C16H21NO4 B2996046 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid CAS No. 2137073-99-3](/img/structure/B2996046.png)
3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid is a chemical compound used in scientific research. It is also known as Moclobemide and is a reversible inhibitor of monoamine oxidase A (MAO-A). This compound is used in the treatment of depression and anxiety disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on cyclobutane derivatives has contributed to a better understanding of their chemical properties and potential applications in various fields. For instance, studies on the synthesis of methyl 3-formylcyclobutene-3-carboxylate from cyclobutane-1,1-dicarboxylic acid have confirmed theoretical predictions regarding the behavior of ester and formyl groups in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992). Furthermore, the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids as pure diastereomers demonstrates the detailed exploration of cyclobutane derivatives' physical-chemical properties, including their pKa values and interactions with fluorine atoms (Chernykh et al., 2016).
Pharmaceutical and Biological Applications
Cyclobutane derivatives have been evaluated for their potential pharmaceutical applications, such as their role as NMDA receptor antagonist activity and anticonvulsant action. Studies have shown that certain cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids exhibit potent and selective antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites, suggesting potential therapeutic applications in neurological conditions (Gaoni et al., 1994).
Material Science and Synthesis Techniques
The exploration of cyclobutane derivatives extends into material science and innovative synthesis techniques. The scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivatives using continuous photo flow chemistry highlights the potential of cyclobutane derivatives in the preparation of biologically active compounds and materials science, emphasizing the importance of optimizing reaction conditions for efficient production (Yamashita et al., 2019).
Wirkmechanismus
Target of Action
The compound, also known as t-Boc-N-amido-PEG5-acid , is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . These are complex molecules designed to target specific proteins or cells in the body.
Mode of Action
As a linker, the compound connects the antibody or PROTAC to the drug molecule. The antibody or PROTAC targets a specific protein or cell, and the drug molecule is designed to have a therapeutic effect once it reaches this target. The linker ensures that the drug is released at the right location, enhancing the efficacy and reducing side effects .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific drug molecule attached to it. In general, adcs and protacs are designed to interfere with the function of their target proteins, leading to therapeutic effects such as the death of cancer cells or the reduction of inflammation .
Pharmacokinetics
The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, would largely depend on the specific drug molecule attached to it. The compound itself is soluble in dmso , which suggests it could be well-absorbed and distributed in the body. Its stability at various temperatures suggests it could have a reasonable half-life .
Result of Action
The result of the compound’s action would be the targeted delivery of the attached drug molecule to its intended site of action. This could lead to a variety of molecular and cellular effects, depending on the specific drug molecule and target. For example, in the case of an ADC targeting a cancer cell, the result could be the death of that cell .
Action Environment
Environmental factors such as temperature and pH could influence the stability and efficacy of this compound. For example, it is recommended to store the compound at 2-8°C for short term or -20°C for long term , suggesting that it could be sensitive to heat. The compound’s solubility in DMSO also suggests that it could be affected by the polarity of its environment.
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-12-9-16(10-12,13(18)19)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDVSGPRBSPQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

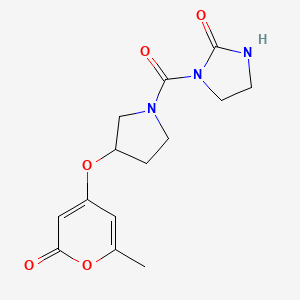
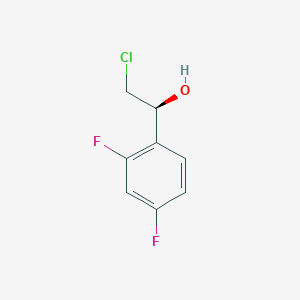
![4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2995967.png)
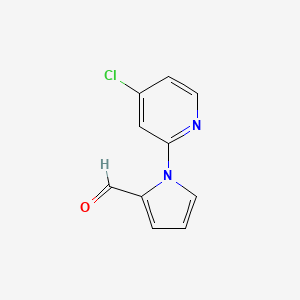
![6-Ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995970.png)
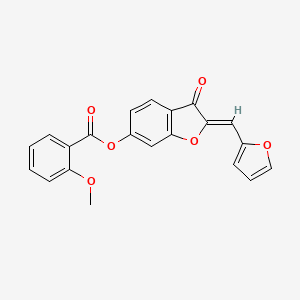
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide](/img/structure/B2995972.png)



